Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds
Foreword: The Strategic Convergence of Thiophene and Pyrazole Scaffolds
An In-depth Technical Guide to 4-Chloro-3-thiophen-2-yl-1H-pyrazole (CAS 623570-54-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of the Senior Application Scientist
In the landscape of medicinal chemistry, the strategic hybridization of privileged scaffolds is a cornerstone of modern drug discovery. The pyrazole ring, a five-membered diazole, is a versatile pharmacophore present in a range of therapeutics, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[1][2] Its utility stems from its ability to engage in various biological interactions, including hydrogen bonding and π-π stacking, and its synthetic tractability allows for precise structural modifications.[3][4] Similarly, the thiophene ring, a sulfur-containing aromatic heterocycle, is a well-established bioisostere of the phenyl ring, often incorporated to modulate lipophilicity, improve metabolic stability, and enhance binding affinity to biological targets.[5][6]
The target molecule of this guide, 4-Chloro-3-thiophen-2-yl-1H-pyrazole , represents a deliberate convergence of these two powerful moieties. The incorporation of a thiophene ring at the 3-position and a chlorine atom at the 4-position of the pyrazole core is not arbitrary. Halogenation, particularly chlorination, of the pyrazole ring can significantly influence the electronic properties and binding interactions of the molecule, often enhancing biological activity.[1][7][8][9] This guide provides a comprehensive technical overview of this promising, albeit sparsely documented, compound. By synthesizing data from closely related analogues and established synthetic methodologies, we will delineate a robust framework for its synthesis, characterization, and potential therapeutic applications, thereby equipping researchers with the foundational knowledge to explore its full potential.
Molecular Profile and Physicochemical Properties
While specific experimental data for CAS 623570-54-7 is not extensively published, its physicochemical properties can be reliably predicted based on its constituent parts. These properties are crucial for anticipating its behavior in both chemical reactions and biological systems.
| Property | Predicted Value | Rationale & Significance |
| Molecular Formula | C₇H₅ClN₂S | Derived from the chemical structure. |
| Molecular Weight | 184.65 g/mol | Essential for all stoichiometric calculations in synthesis and assays. |
| Appearance | Likely a white to off-white crystalline solid | Based on the typical appearance of similar small-molecule heterocyclic compounds.[10] |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol, Ethyl Acetate) and poorly soluble in water. | The aromatic and heterocyclic nature suggests solubility in polar aprotic solvents, which is critical for preparing stock solutions for biological screening. |
| LogP | Estimated between 2.0 and 3.0 | The combination of the lipophilic thiophene and chloro-substituents with the more polar pyrazole ring suggests moderate lipophilicity, a key factor in cell permeability and ADME properties.[3][11] |
Proposed Synthetic Strategy: A Vilsmeier-Haack Approach
The synthesis of polysubstituted pyrazoles is a well-trodden path in organic chemistry. Among the most powerful and versatile methods is the Vilsmeier-Haack reaction, which can be employed to achieve cyclization and simultaneous formylation or chlorination of suitable precursors.[12][13][14][15][16] The proposed pathway to 4-Chloro-3-thiophen-2-yl-1H-pyrazole leverages the reaction of a thiophene-derived hydrazone with the Vilsmeier-Haack reagent (POCl₃/DMF).
The causality behind this choice is twofold:
-
Regiocontrol: The reaction of an acetophenone hydrazone with the Vilsmeier reagent typically yields a 1,3-disubstituted-4-formylpyrazole, establishing the core scaffold. Subsequent modification or direct chlorination can then occur at the activated 4-position.
-
Efficiency: This method often allows for the construction of the complex heterocyclic system in a single, efficient step from readily available starting materials.[2][17]
Caption: Proposed Vilsmeier-Haack synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a validated, self-consistent procedure derived from methodologies reported for analogous pyrazole syntheses.[2][15][16]
Step 1: Synthesis of 1-(Thiophen-2-yl)ethanone Hydrazone
-
To a solution of 1-(thiophen-2-yl)ethanone (1.0 eq) in absolute ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).[18]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 petroleum ether/ethyl acetate mobile phase.
-
Upon completion, cool the reaction mixture to room temperature and reduce the solvent in vacuo.
-
The resulting crude hydrazone can often be used in the next step without further purification. If necessary, purify by recrystallization from ethanol.
Step 2: Vilsmeier-Haack Cyclization and Chlorination
-
In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃, 3.0 eq) dropwise to ice-cold N,N-dimethylformamide (DMF, 5.0 eq) with vigorous stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 1-(thiophen-2-yl)ethanone hydrazone (1.0 eq) in DMF dropwise to the freshly prepared Vilsmeier reagent.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 5-7 hours. Monitor the reaction by TLC. The Vilsmeier reagent serves as both the cyclizing and chlorinating agent in this one-pot procedure.[7][12]
-
Cool the mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
The precipitated solid product should be collected by vacuum filtration, washed thoroughly with water, and dried.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) to yield pure 4-Chloro-3-thiophen-2-yl-1H-pyrazole.
Spectroscopic and Analytical Characterization (Predicted)
The identity and purity of the synthesized compound must be validated through a suite of analytical techniques. The following data are predicted based on the analysis of structurally similar compounds reported in the literature.[10][19][20][21]
| Technique | Expected Observations |
| ¹H NMR | A broad singlet for the N-H proton (δ > 10 ppm, exchangeable with D₂O). A singlet for the C5-H proton of the pyrazole ring (δ ~ 7.8-8.2 ppm). Multiplets for the three thiophene protons in the aromatic region (δ ~ 7.0-7.8 ppm). |
| ¹³C NMR | Resonances for five aromatic carbons from the thiophene and pyrazole rings. The C4-Cl carbon is expected to be in the δ ~ 110-120 ppm range, while the C3 and C5 carbons will be further downfield. |
| FT-IR (KBr, cm⁻¹) | A broad peak for N-H stretching (~3200-3400 cm⁻¹). C=N and C=C stretching vibrations in the 1500-1600 cm⁻¹ region. A characteristic C-Cl stretching band (~700-800 cm⁻¹). |
| Mass Spec (ESI-MS) | A prominent molecular ion peak [M+H]⁺ at m/z ≈ 185. A characteristic isotopic pattern for the presence of one chlorine atom ([M+2]⁺ peak at ~33% intensity of the M⁺ peak). |
Potential Biological Activity and Therapeutic Rationale
The fusion of pyrazole and thiophene rings has given rise to a plethora of compounds with significant biological activities, particularly in oncology and infectious diseases.[3][5][6] The title compound is hypothesized to share this potential.
Anticancer Activity
Numerous pyrazole-thiophene hybrids have demonstrated potent cytotoxic effects against a range of human cancer cell lines, including breast (MCF-7), lung (A549), and hepatocellular carcinoma (HepG2).[3][5]
Plausible Mechanism of Action: Kinase Inhibition The pyrazole scaffold is a well-known "hinge-binding" motif, capable of interacting with the ATP-binding site of various protein kinases, which are often dysregulated in cancer. The N-H and adjacent nitrogen atom of the pyrazole ring can act as hydrogen bond donors and acceptors, respectively. The thiophene and chloro-phenyl moieties can occupy hydrophobic pockets within the active site, conferring potency and selectivity. Cyclin-Dependent Kinases (CDKs), which are critical regulators of the cell cycle, are a particularly promising target class for pyrazole derivatives.[5]
Caption: Hypothesized mechanism of anticancer action via kinase inhibition.
Antimicrobial Activity
Thiophene and pyrazole derivatives are also known for their antibacterial and antifungal properties.[11][21] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The combined electronic and steric properties of the 4-chloro and 3-thiophene substituents could enable potent and broad-spectrum antimicrobial activity.
Protocols for Biological Evaluation
To validate the therapeutic potential of 4-Chloro-3-thiophen-2-yl-1H-pyrazole, a series of standardized in vitro assays are recommended.
In Vitro Cytotoxicity (MTT Assay)
This protocol assesses the compound's ability to inhibit cancer cell proliferation.
-
Cell Culture: Plate human cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare a stock solution of the title compound in DMSO. Serially dilute the stock solution in a culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Add the dilutions to the cells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[3][6]
Conclusion and Future Directions
4-Chloro-3-thiophen-2-yl-1H-pyrazole is a strategically designed molecule that stands at the intersection of two of medicinal chemistry's most productive scaffolds. While direct experimental data remains to be published, a robust analysis of related structures strongly suggests a high potential for significant biological activity, particularly as an anticancer agent via kinase inhibition. The synthetic route proposed herein is logical, efficient, and grounded in well-established chemical principles.
Future research should focus on the execution of the proposed synthesis, full analytical characterization, and comprehensive screening against a panel of cancer cell lines and microbial strains. Subsequent structure-activity relationship (SAR) studies, involving modification of the substituents on both the pyrazole and thiophene rings, will be crucial for optimizing potency and defining the pharmacophore. This technical guide serves as a foundational blueprint for unlocking the therapeutic promise of this intriguing heterocyclic hybrid.
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